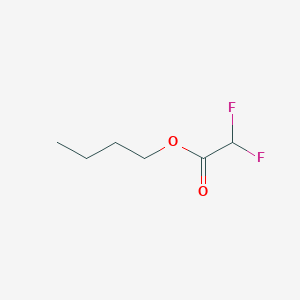

Butyl 2,2-difluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl 2,2-difluoroacetate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions can provide insight into its potential characteristics and behavior. For instance, the synthesis and structural analysis of tri-n-butyltin 2,6-difluorobenzoate, as described in the first paper, involves the use of butyl groups and difluorinated aromatic structures, which may share some reactivity patterns with this compound . The second paper discusses the trifluoroacetolysis of 3-methyl-2-butyl tosylate, leading to the formation of products that include butyl groups and trifluoroacetate moieties . These studies provide a foundation for understanding the synthesis and reactivity of compounds that are structurally related to this compound.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex, as evidenced by the detailed synthesis of tri-n-butyltin 2,6-difluorobenzoate . The process involves the formation of a macrocyclic tetramer with a unique 16-membered Sn4C4O8 ring. Although the synthesis of this compound itself is not described, the methodologies used in the synthesis of related compounds, such as the use of butyl groups and difluorinated moieties, could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of tri-n-butyltin 2,6-difluorobenzoate provides insights into the coordination environment of tin atoms in the presence of butyl groups and difluorinated aromatic rings . The tin atoms are five-coordinated with distorted trigonal bipyramidal geometries. This information, while not directly related to this compound, suggests that difluorinated compounds can exhibit complex geometries and coordination patterns.

Chemical Reactions Analysis

The trifluoroacetolysis of 3-methyl-2-butyl tosylate results in the formation of products that include butyl trifluoroacetate . This reaction demonstrates the potential reactivity of butyl groups in the presence of trifluoroacetate, which is structurally similar to difluoroacetate. The kinetic isotope effects observed in the study provide additional information on the reaction mechanism and the stability of the carbocation intermediates, which could be relevant to the reactivity of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can offer some predictions. For example, the crystal structure and space group information of tri-n-butyltin 2,6-difluorobenzoate suggest that difluorinated compounds can form stable crystalline structures under certain conditions . The rates of trifluoroacetolysis and the product distribution in the second paper indicate that the presence of fluorine atoms can significantly affect the reactivity and stability of the compounds . These findings could be extrapolated to infer the potential properties of this compound, such as its reactivity, stability, and crystalline behavior.

科学的研究の応用

Difluorocarbene Reagent Preparation and Use

Butyl 2,2-difluoroacetate has been utilized in the preparation of a new difluorocarbene reagent, specifically Trimethylsilyl 2‐Fluorosulfonyl‐2,2‐Difluoroacetate. This reagent has applications in difluorocyclopropanation and the creation of difluorocyclopropane compounds, demonstrating its versatility in organic synthesis (Dolbier, Tian, Duan, & Chen, 2003).

Role in Coumarin Syntheses

This compound is instrumental in the synthesis of coumarin derivatives through the Pechmann condensation process. This process benefits from reduced reaction times and enhanced efficiency, showcasing the compound's potential in facilitating complex organic syntheses (Potdar, Mohile, & Salunkhe, 2001).

Peptide Synthesis

In peptide synthesis, this compound contributes to the efficient handling of various protective groups, enhancing the synthesis process. This role is crucial in developing peptides with specific properties, illustrating its impact in bioorganic chemistry (Sakakibara et al., 1967).

Synthesis of Difluoroallenes

The compound is used in the synthesis of 1,1-difluoroallenes, an important class of compounds in organic chemistry. This process involves the difluorovinylidenation of aldehydes and ketones, highlighting its role in facilitating complex chemical transformations (Yokota et al., 2009).

Use in Gas Chromatographic Analysis

In analytical chemistry, this compound aids in the gas chromatographic/mass spectrometric analysis of physiological compounds. Its utilization ensures accurate and reliable analytical results, crucial in various research applications (Schwenk et al., 1984).

Electroreductive Defluorination

The compound finds use in the electroreductive defluorination of ketones and acid derivatives. This process demonstrates its potential in synthetic organic chemistry, particularly in the formation of difluoroacetates (Uneyama et al., 1999).

将来の方向性

特性

IUPAC Name |

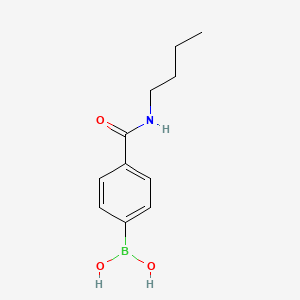

butyl 2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWFXWJTVAKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378462 |

Source

|

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368-35-4 |

Source

|

| Record name | Butyl 2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。